Cas no 133427-07-3 (Methyl Imidazo[1,2-a]pyridine-8-carboxylate)

Methyl Imidazo[1,2-a]pyridine-8-carboxylate is a versatile compound with significant advantages in organic synthesis. Its unique structure allows for facile modification and complexation, making it an ideal building block for various pharmaceuticals and agrochemicals. Its stability and reactivity are well-suited for synthesis pathways involving electrophilic aromatic substitution, making it a valuable reagent in chemical research.
Methyl Imidazo[1,2-a]pyridine-8-carboxylate structure
133427-07-3 structure
Product Name:Methyl Imidazo[1,2-a]pyridine-8-carboxylate
CAS No:133427-07-3
MF:C9H8N2O2
MW:176.172021865845
MDL:MFCD09842621
CID:859741
PubChem ID:15098894
Update Time:2025-07-22

Methyl Imidazo[1,2-a]pyridine-8-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl imidazo[1,2-a]pyridine-8-carboxylate
    • METHYL H-IMIDAZO[1,2-A]PYRIDINE-8-CARBOXYLATE
    • IMidazo[1,2-a]pyridine-8-carboxylicacidMethylesterhydrochloride
    • 8-(Methoxycarbonyl)imidazo[1,2-a]pyridine
    • IMidazo[1,2-a]pyridine-8-carboxylic acid, Methyl ester
    • methyl 8-imidazo<1,2-a>pyridinecarboxylate
    • IMIDAZO[1,2-A]PYRIDINE-8-CARBOXYLIC ACID METHYL ESTER
    • UJLRMEAGEVCFNJ-UHFFFAOYSA-N
    • SBB054066
    • OR3408
    • PB28064
    • FCH1142362
    • SY042741
    • AX8216661
    • AB0181962
    • M
    • MFCD09842621
    • DB-062975
    • CS-0043712
    • 133427-07-3
    • Methylimidazo[1,2-a]pyridine-8-carboxylate
    • FA-0856
    • SCHEMBL1878367
    • DTXSID30568168
    • P10804
    • AKOS015993975
    • Methyl Imidazo[1,2-a]pyridine-8-carboxylate
    • MDL: MFCD09842621
    • Inchi: 1S/C9H8N2O2/c1-13-9(12)7-3-2-5-11-6-4-10-8(7)11/h2-6H,1H3
    • InChI Key: UJLRMEAGEVCFNJ-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=CC=CN2C=CN=C21)=O

Computed Properties

  • Exact Mass: 176.05900
  • Monoisotopic Mass: 176.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.6
  • XLogP3: 1.6

Experimental Properties

  • PSA: 43.60000
  • LogP: 1.12090

Methyl Imidazo[1,2-a]pyridine-8-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Methyl Imidazo[1,2-a]pyridine-8-carboxylate Production Method

Methyl Imidazo[1,2-a]pyridine-8-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:133427-07-3)Methyl Imidazo[1,2-a]pyridine-8-carboxylate
Order Number:A857355
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:06
Price ($):157.0
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Methyl Imidazo[1,2-a]pyridine-8-carboxylate Related Literature

Additional information on Methyl Imidazo[1,2-a]pyridine-8-carboxylate

Introduction to Methyl Imidazo[1,2-a]pyridine-8-carboxylate (CAS No. 133427-07-3)

Methyl Imidazo[1,2-a]pyridine-8-carboxylate, a compound with the chemical formula C10H8N2O2, is a significant molecule in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number CAS No. 133427-07-3, has garnered attention due to its unique structural properties and potential applications in drug development. The imidazo[1,2-a]pyridine core is a heterocyclic aromatic system that has been extensively studied for its biological activity and pharmacological relevance.

The structural framework of Methyl Imidazo[1,2-a]pyridine-8-carboxylate consists of a fused ring system comprising an imidazole ring and a pyridine ring, connected at the 1 and 2 positions of the imidazole ring with the 8-position of the pyridine ring being esterified with a methyl group. This particular arrangement contributes to the compound's reactivity and interaction with biological targets. The presence of both nitrogen and oxygen atoms in the molecule allows for diverse chemical modifications, making it a versatile scaffold for synthetic chemists.

In recent years, there has been a growing interest in imidazo[1,2-a]pyridine derivatives due to their demonstrated efficacy in various therapeutic areas. Research has highlighted the potential of these compounds as kinase inhibitors, particularly in targeting pathways involved in cancer and inflammation. The carboxylate ester group in Methyl Imidazo[1,2-a]pyridine-8-carboxylate not only enhances solubility but also provides a site for further functionalization, enabling the development of more complex derivatives with tailored biological activities.

One of the most compelling aspects of Methyl Imidazo[1,2-a]pyridine-8-carboxylate is its role as a building block in medicinal chemistry. The compound's ability to serve as a precursor for more sophisticated molecules has been exploited in several high-profile drug discovery programs. For instance, researchers have utilized this scaffold to develop novel inhibitors of Janus kinases (JAKs), which are critical in regulating immune responses and have been implicated in various autoimmune diseases. The success of these inhibitors underscores the importance of Methyl Imidazo[1,2-a]pyridine-8-carboxylate as a key intermediate in pharmaceutical synthesis.

The synthesis of Methyl Imidazo[1,2-a]pyridine-8-carboxylate involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. The process typically begins with the formation of the imidazo[1,2-a]pyridine core through cyclization reactions involving appropriate precursors. Subsequent functionalization steps introduce the carboxylate ester group at the 8-position, often via esterification reactions with methanol under acidic conditions. These synthetic routes underscore the compound's accessibility and feasibility for large-scale production, which is essential for both preclinical and clinical studies.

From a biological perspective, Methyl Imidazo[1,2-a]pyridine-8-carboxylate exhibits intriguing pharmacological properties. Studies have shown that derivatives of this compound can interact with specific enzymes and receptors, modulating cellular signaling pathways. For example, certain analogs have demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), which are involved in cell cycle progression and have been targeted in anticancer therapies. The ability to fine-tune these interactions through structural modifications makes Methyl Imidazo[1,2-a]pyridine-8-carboxylate a valuable asset in drug design.

The therapeutic potential of Methyl Imidazo[1,2-a]pyridine-8-carboxylate extends beyond oncology. Research has also explored its applications in managing inflammatory diseases by targeting inflammatory cytokines and mediators. By modulating key signaling pathways such as NF-κB and MAPK, these compounds can reduce inflammation and alleviate symptoms associated with chronic conditions like rheumatoid arthritis and inflammatory bowel disease. The dual functionality provided by the imidazo[1,2-a]pyridine core allows for selective targeting without significant off-target effects.

In addition to its therapeutic applications, Methyl Imidazo[1,2-a]pyridine-8-carboxylate has found utility in chemical biology research. Its well-defined structure and reactivity make it an excellent tool for studying enzyme mechanisms and developing probes for biochemical assays. Researchers have employed this compound to investigate the kinetics and specificity of various enzymes involved in metabolic pathways. Such studies not only enhance our understanding of fundamental biological processes but also provide insights into potential drug targets for future therapies.

The future prospects for Methyl Imidazo[1,2-a]pyridine-8-carboxylate are promising given its versatility and broad applicability. As computational methods advance, virtual screening techniques are being increasingly used to identify novel derivatives with enhanced pharmacological properties. These computational approaches can rapidly evaluate large libraries of compounds generated from this scaffold, accelerating the drug discovery process. Moreover, green chemistry principles are being integrated into synthetic protocols to ensure sustainability and environmental responsibility.

In conclusion, Methyl Imidazo[1,2-a]pyridine-8-carboxylate (CAS No. 133427-07-3) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features enable diverse biological activities across multiple therapeutic areas, making it a valuable scaffold for drug design. As research continues to uncover new applications and synthetic strategies for this compound, its importance in medicinal chemistry is set to grow further.

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Amadis Chemical Company Limited
(CAS:133427-07-3)Methyl Imidazo[1,2-a]pyridine-8-carboxylate
A857355
Purity:99%
Quantity:25g
Price ($):157.0
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